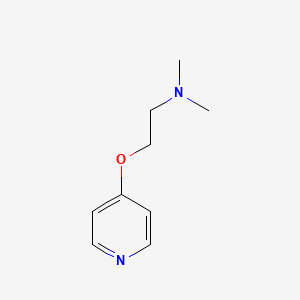
Indole, 3-(1-benzyl-2-piperidylmethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride is a chemical compound with a complex structure that includes a benzylpiperidine moiety and an indole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride typically involves the reaction of 1-benzylpiperidine with an indole derivative under specific conditions. The process may include steps such as:
Quaternization Reaction: The benzylpiperidine is reacted with a suitable alkylating agent to form the quaternary ammonium salt.
Coupling Reaction: The quaternary ammonium salt is then coupled with an indole derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
3-[(1-Benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
3-[(1-Benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-[(1-benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.
Signal Transduction: Modulating signal transduction pathways to produce desired biological effects.
類似化合物との比較
Similar Compounds
1-Benzylpiperidine: A related compound with similar structural features but lacking the indole moiety.
Indole Derivatives: Compounds containing the indole ring, which may have similar biological activities.
Uniqueness
3-[(1-Benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride is unique due to its combination of the benzylpiperidine and indole moieties, which may confer distinct biological activities and applications compared to other similar compounds.
This detailed article provides a comprehensive overview of 3-[(1-benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
101832-91-1 |
|---|---|
分子式 |
C21H25ClN2 |
分子量 |
340.9 g/mol |
IUPAC名 |
3-[(1-benzylpiperidin-1-ium-2-yl)methyl]-1H-indole;chloride |
InChI |
InChI=1S/C21H24N2.ClH/c1-2-8-17(9-3-1)16-23-13-7-6-10-19(23)14-18-15-22-21-12-5-4-11-20(18)21;/h1-5,8-9,11-12,15,19,22H,6-7,10,13-14,16H2;1H |
InChIキー |
VVXGYZGPPPRRGM-UHFFFAOYSA-N |
正規SMILES |
C1CC[NH+](C(C1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


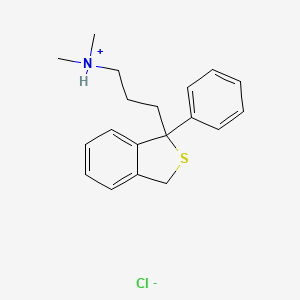
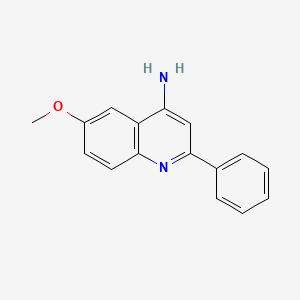


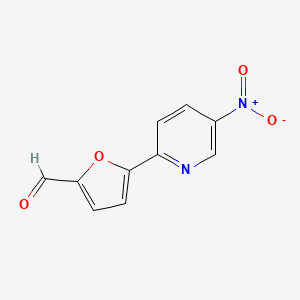

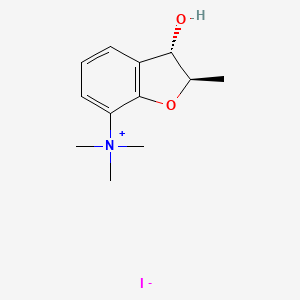
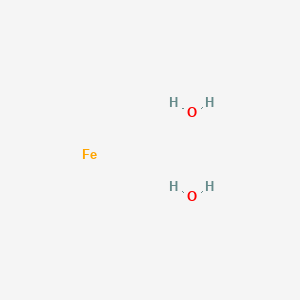
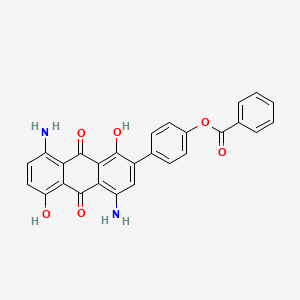
![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
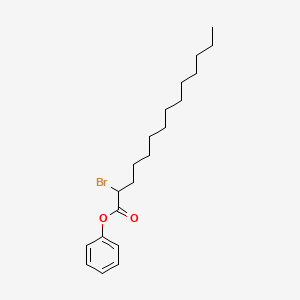
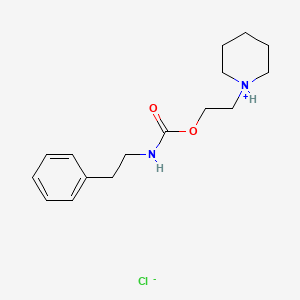
![2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole](/img/structure/B13744369.png)
